(2E)-3-(4-methylphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide
Description
(2E)-3-(4-METHYLPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring and a substituted phenyl group
Properties
Molecular Formula |
C17H15N5O |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-N-[4-(tetrazol-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H15N5O/c1-13-2-4-14(5-3-13)6-11-17(23)19-15-7-9-16(10-8-15)22-12-18-20-21-22/h2-12H,1H3,(H,19,23)/b11-6+ |
InChI Key |
VBXLUVVCIZRRIH-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-METHYLPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with a substituted phenylprop-2-enamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection and reaction condition optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-METHYLPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The tetrazole ring and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(2E)-3-(4-METHYLPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2E)-3-(4-METHYLPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds also contain substituted aniline rings and are used in the production of dyes and herbicides.
Uniqueness
What sets (2E)-3-(4-METHYLPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE apart is its combination of a tetrazole ring and a substituted phenyl group, which provides unique chemical reactivity and potential for diverse applications in medicinal and material sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
